2-chloro-N-(5-chloro-2-methylphenyl)propanamide
Description
2-Chloro-N-(5-chloro-2-methylphenyl)propanamide is a chloro-substituted propanamide derivative featuring a 5-chloro-2-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀Cl₂NO, with a molecular weight of 234.10 g/mol. The compound’s structure combines a propanamide backbone with halogen (Cl) and alkyl (methyl) substituents on the aromatic ring, influencing its electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWNZAPFXTOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution as the Primary Pathway
The most widely reported method for synthesizing 2-chloro-N-(5-chloro-2-methylphenyl)propanamide involves nucleophilic acyl substitution between 5-chloro-2-methylaniline and 2-chloropropanoyl chloride. This reaction proceeds via a two-step mechanism: initial proton abstraction from the aniline’s amine group by a base, followed by nucleophilic attack on the acyl chloride’s electrophilic carbonyl carbon.
Triethylamine (TEA) serves as the preferred base due to its ability to sequester HCl byproducts effectively. A typical protocol involves dissolving 5-chloro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by dropwise addition of TEA (1.2 equiv) and 2-chloropropanoyl chloride (1.1 equiv) at 0–5°C. The mixture warms to room temperature and stirs for 12–24 hours, achieving conversions >90% as monitored by thin-layer chromatography (TLC).
Table 1: Comparative Analysis of Nucleophilic Acyl Substitution Conditions
Alternative Synthetic Pathways
While less common, reductive amination and microwave-assisted synthesis have been explored for specialized applications. A patent-pending method utilizes microwave irradiation (150 W, 80°C) to accelerate the reaction to 30 minutes, though yields remain suboptimal at 72–78%. Reductive amination routes, involving condensation of 5-chloro-2-methylphenylamine with 2-chloropropanal followed by hydrogenation, face challenges in controlling regioselectivity and require palladium-based catalysts, increasing costs.
Optimization of Reaction Conditions
Solvent Selection and Polarity Effects
Polar aprotic solvents like dichloromethane and acetonitrile enhance reaction kinetics by stabilizing charged intermediates. Studies comparing seven solvents revealed dichloromethane’s superiority, yielding 87% product versus 68% in tetrahydrofuran (THF). Protic solvents (e.g., methanol) induce premature hydrolysis of the acyl chloride, reducing yields to <40%.
Catalytic Systems and Additive Screening
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst increases reaction rates by 30% through transition-state stabilization. However, its use complicates purification due to co-elution during column chromatography. Ionic liquid additives (e.g., [BMIM][BF₄]) enable solvent-free reactions but require specialized equipment for recovery and reuse.
Table 2: Solvent Performance in Acyl Substitution Reactions
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 87 | 98.5 |
| Acetonitrile | 37.5 | 82 | 97.8 |
| Tetrahydrofuran | 7.52 | 68 | 95.2 |
| Toluene | 2.38 | 54 | 91.1 |
Industrial Scale-Up Considerations
Continuous Flow Reactor Integration
Adopting continuous flow chemistry reduces batch-to-batch variability and improves heat transfer efficiency. A pilot-scale system using a Corning AFR module achieved 89% yield at 2 kg/day throughput, with residence times of 8 minutes at 50°C. This method’s success hinges on precise stoichiometric control using syringe pumps and in-line IR spectroscopy for real-time monitoring.
Waste Stream Management
The neutralization of HCl byproducts generates 1.3 kg of triethylamine hydrochloride per kilogram of product. Patent EP2878592A1 discloses a closed-loop recovery system where aqueous washes are acidified to pH 1, precipitating 92% of TEA·HCl for reuse. Residual organics in wastewater (<0.5% by GC-MS) meet EPA discharge standards after activated carbon treatment.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) confirms successful amidation through key resonances:
- δ 7.21 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
- δ 4.23 (q, J = 6.8 Hz, 1H, CHCl)
- δ 2.32 (s, 3H, Ar-CH₃)
FT-IR analysis detects characteristic bands at 1654 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Cl bend), with absence of primary amine N-H stretches (~3300 cm⁻¹) confirming complete conversion.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 65:35 acetonitrile/water, 1 mL/min) resolves the target compound at 8.2 minutes with 99.1% purity. Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.2% degradation, meeting ICH Q1A(R2) guidelines.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the alpha carbon can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Agricultural Uses
2-Chloro-N-(5-chloro-2-methylphenyl)propanamide is primarily utilized as a herbicide , particularly effective in controlling pre-emergent weeds in crops such as corn and soybeans. Its mechanism of action involves the inhibition of specific enzymes critical for fatty acid biosynthesis, which disrupts normal plant growth and development.
Herbicidal Activity
- Target Weeds : Effective against a range of annual grasses and some broadleaf weeds.
- Mechanism : Inhibits the synthesis of very long-chain fatty acids essential for cell membrane integrity in plants, leading to weed mortality.
Biological Research
In the realm of biological sciences, this compound serves as a valuable tool for investigating enzyme interactions and protein-ligand dynamics. Its ability to form hydrogen bonds enhances its utility in studying molecular mechanisms.
Enzyme Inhibition Studies
- Applications : Used in research focusing on enzyme inhibition, particularly in studies related to herbicide resistance and metabolic pathways in plants.
Pharmaceutical Applications
This compound is also explored for its potential roles in pharmaceuticals. It can act as a standard impurity reference for quality control in formulations involving local anesthetics like prilocaine.
Quality Control
- Use : Serves as an impurity standard to ensure the quality and consistency of pharmaceutical products.
Material Science
The compound is investigated as an intermediate in synthesizing new materials, particularly polymers and agrochemicals. Its unique chemical properties make it suitable for developing innovative compounds with desired functionalities.
Case Study 1: Herbicidal Efficacy
A study conducted on the efficacy of this compound demonstrated its effectiveness against specific weed species prevalent in agricultural settings. The results indicated significant reductions in weed biomass when applied at recommended rates, showcasing its potential as a sustainable agricultural solution.
Case Study 2: Enzyme Interaction Analysis
Research examining the interaction of this compound with plant enzymes revealed insights into its inhibitory effects on fatty acid biosynthesis pathways. This study highlighted the compound's role in modulating metabolic processes, providing a basis for further exploration into herbicide resistance mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and applications:
Key Differences in Physicochemical Properties
Electronic Effects :
- Chlorine substituents (electron-withdrawing) increase electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. For example, Propanil’s dichlorophenyl group contributes to its herbicidal activity by disrupting plant cell membranes .
- Methoxy (OCH₃) and sulfamoyl (SO₂N(CH₃)₂) groups () improve solubility in polar solvents compared to the hydrophobic methyl and chloro groups in the target compound.
Steric Effects: Bulky substituents (e.g., benzoxazole in ) reduce rotational freedom and may enhance binding specificity in enzyme inhibition. The methyl group in 2-Chloro-N-(2-methylphenyl)propanamide (Imp.
Biological Activity :
Biological Activity
5-Chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is C₉H₇ClN₄O₃ with a molecular weight of 254.63 g/mol. The compound features a chloro substituent and a tetrazole ring, which contribute to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibits potent anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.05 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 7.52 | Cell cycle arrest |
These findings suggest that the compound may act as a PARP inhibitor, promoting cell death in cancerous cells by interfering with DNA repair mechanisms .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogenic bacteria. In particular:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
The biological activity of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chloro group and the tetrazole moiety enable the compound to form hydrogen bonds with active sites on enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation : It may alter signaling pathways related to apoptosis and cell cycle regulation, enhancing its anticancer effects.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- A study focused on its role as a lead compound for designing new anticancer agents targeting PARP enzymes showed promising results in preclinical trials .
- Another investigation into its antimicrobial properties revealed effective inhibition against resistant strains of bacteria, suggesting its utility in developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(5-chloro-2-methylphenyl)propanamide, and how can reaction conditions be optimized?
A general synthesis involves coupling 2-chloropropanoic acid derivatives with substituted anilines. For example, using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at 0°C, followed by room-temperature stirring, yields the target amide . Optimization may include:
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction is critical. Use:
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a cool (2–8°C), dry environment away from oxidizers .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro-substituent position) influence bioactivity?
Compare with analogs like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide and 2-chloro-N-(2,4-dimethylphenyl)propanamide :
- Electron-withdrawing groups (e.g., Cl) enhance stability but may reduce solubility.
- Ortho-substituents increase steric hindrance, altering binding affinity in enzyme inhibition assays .
- Quantitative Structure-Activity Relationship (QSAR) : Use DFT calculations to map electrostatic potentials .
Q. What analytical techniques resolve contradictions in reported physicochemical properties?
- Purity disputes : Cross-validate via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
- Melting point variability : Differential Scanning Calorimetry (DSC) under nitrogen flow ensures accurate measurement .
- NMR inconsistencies : Assign peaks using 2D experiments (HSQC, HMBC) and compare with literature .
Q. How can computational modeling predict intermolecular interactions in crystallographic studies?
- Hydrogen-bond networks : Use Mercury software to visualize C–H⋯O interactions observed in analogs .
- Docking studies : Map potential binding sites using AutoDock Vina, referencing similar propanamide-protein complexes .
- Thermodynamic stability : Calculate lattice energies with CRYSTAL17 to explain polymorphism trends .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow reactors : Improve reproducibility and reduce reaction times .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
